
4-Benzoyl-1-(4-methoxyphenyl)-3-methyl-4-phenylazetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzoyl-1-(4-methoxyphenyl)-3-methyl-4-phenylazetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are known for their biological activities and are often used as intermediates in the synthesis of various pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzoyl-1-(4-methoxyphenyl)-3-methyl-4-phenylazetidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzoyl chloride with 4-methoxyphenylacetic acid in the presence of a base to form an intermediate, which is then cyclized to form the azetidinone ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Benzoyl-1-(4-methoxyphenyl)-3-methyl-4-phenylazetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzophenone derivatives, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-Benzoyl-1-(4-methoxyphenyl)-3-methyl-4-phenylazetidin-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Benzoyl-1-(4-methoxyphenyl)-3-methyl-4-phenylazetidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit bacterial cell division by targeting key proteins involved in the process .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Benzoyl-1-(4-methoxyphenyl)piperazin-1-ium
- 4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid
Uniqueness
4-Benzoyl-1-(4-methoxyphenyl)-3-methyl-4-phenylazetidin-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its azetidinone ring and specific substituents make it a valuable compound for various applications, distinguishing it from other similar compounds .
Propiedades
Número CAS |
84197-55-7 |
|---|---|
Fórmula molecular |
C24H21NO3 |
Peso molecular |
371.4 g/mol |
Nombre IUPAC |
4-benzoyl-1-(4-methoxyphenyl)-3-methyl-4-phenylazetidin-2-one |
InChI |
InChI=1S/C24H21NO3/c1-17-23(27)25(20-13-15-21(28-2)16-14-20)24(17,19-11-7-4-8-12-19)22(26)18-9-5-3-6-10-18/h3-17H,1-2H3 |
Clave InChI |
OVEKIJJZZMABFV-UHFFFAOYSA-N |
SMILES canónico |
CC1C(=O)N(C1(C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


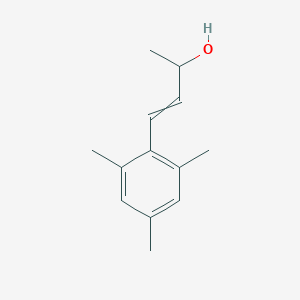
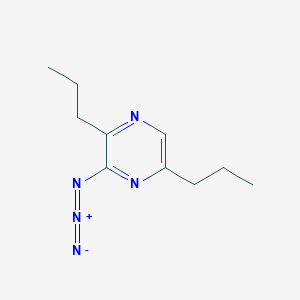
![({[(2,6-Dichloro-3-nitrophenyl)methylidene]amino}oxy)acetic acid](/img/structure/B14404385.png)
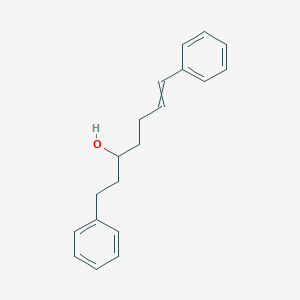
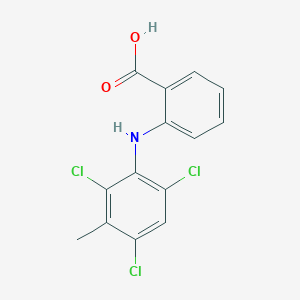
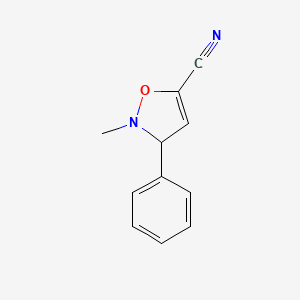

![(4R)-1-(Trifluoroacetyl)-4-[(trifluoroacetyl)oxy]-L-proline](/img/structure/B14404419.png)
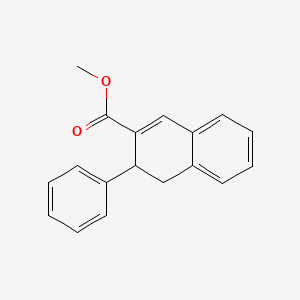
![1,1'-[(3-Chloropropane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14404434.png)
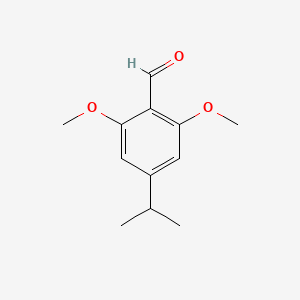


![1-[Ethoxy(phenyl)methoxy]-4-methoxybenzene](/img/structure/B14404461.png)
